In Vitro Potency of Sibrafiban vs. Other GPIIb/IIIa Antagonists in Shear-Induced Platelet Adhesion
In a head-to-head comparative study using a Cone and Plate(let) Analyzer to simulate shear-induced platelet adhesion, sibrafiban (as the free acid form) exhibited an IC50 of 35 nM [1]. This demonstrates a markedly different potency profile compared to both its oral analogs and intravenous agents. For instance, it was more potent than the oral analogs lotrafiban (IC50=438 nM) and orbofiban (IC50=606 nM), and it showed similar potency to roxifiban (IC50=35 nM). Crucially, its potency was distinct from the intravenous agents abciximab (IC50=43 nM), tirofiban (IC50=430 nM), and eptifibatide (IC50=5781 nM) [1].
| Evidence Dimension | Inhibition of shear-induced platelet adhesion (IC50) |
|---|---|
| Target Compound Data | 35 nM (Sibrafiban, free acid form) |
| Comparator Or Baseline | Lotrafiban (438 nM), Orbofiban (606 nM), Roxifiban (35 nM), Abciximab (43 nM), Tirofiban (430 nM), Eptifibatide (5781 nM) |
| Quantified Difference | Sibrafiban is 12.5x more potent than lotrafiban, 17.3x more potent than orbofiban, and 12.3x more potent than tirofiban in this assay system. |
| Conditions | Shear-induced platelet adhesion assay using whole blood and the Cone and Plate(let) Analyzer (CPA) system. |
Why This Matters
This demonstrates that sibrafiban has a unique potency signature under physiological shear stress, a critical parameter for modeling arterial thrombosis that cannot be predicted by simple aggregometry data for other agents.
- [1] Wang, X., Dorsam, R. T., Lauver, A., Wang, H., Barbera, F. A., Gibbs, S., ... & Feuerstein, G. Z. (2002). Comparative analysis of various platelet glycoprotein IIb/IIIa antagonists on shear-induced platelet activation and adhesion. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1114-1120. View Source
